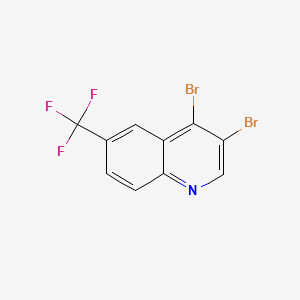

3,4-Dibromo-6-(trifluoromethyl)quinoline

Description

Structure

3D Structure

Properties

CAS No. |

1208619-25-3 |

|---|---|

Molecular Formula |

C10H4Br2F3N |

Molecular Weight |

354.952 |

IUPAC Name |

3,4-dibromo-6-(trifluoromethyl)quinoline |

InChI |

InChI=1S/C10H4Br2F3N/c11-7-4-16-8-2-1-5(10(13,14)15)3-6(8)9(7)12/h1-4H |

InChI Key |

XKBLPLUORKPZNV-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)Br |

Synonyms |

3,4-Dibromo-6-trifluoromethylquinoline |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,4 Dibromo 6 Trifluoromethyl Quinoline and Analogous Structures

De Novo Synthetic Routes to the Quinoline (B57606) Core with Halogen and Trifluoromethyl Functionalization

Building the quinoline ring system with the required substituents already in place or strategically positioned for simple conversion is a primary objective of de novo synthetic strategies. This approach often involves the cyclization of highly functionalized acyclic precursors.

Multi-Component Reactions and Cascade Cyclization Strategies

Multi-component reactions (MCRs), which form complex products in a single step from three or more starting materials, offer an efficient route to highly substituted quinolines. purdue.edunih.gov These reactions are prized for their atom and step economy. rsc.org For a target like 3,4-Dibromo-6-(trifluoromethyl)quinoline, a hypothetical MCR could involve the condensation of an aniline (B41778) derivative, an aldehyde, and an activated methylene (B1212753) compound. purdue.edu For instance, a three-component reaction of 4-(trifluoromethyl)aniline (B29031), an appropriate aldehyde, and a β-ketoester could be envisioned to construct the basic quinoline framework. organic-chemistry.org

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular transformations where the product of one step becomes the substrate for the next. sciencemadness.org Palladium-catalyzed cascade reactions are particularly powerful for building complex heterocyclic systems. nih.gov The synthesis of quinolinone derivatives, for example, has been achieved through a Pd-catalyzed C–H bond activation/C–C bond formation/cyclization cascade process starting from simple anilines. sciencemadness.org Adapting this to the target compound would require a starting aniline with a trifluoromethyl group at the para-position, which would then undergo a cascade cyclization with a suitably chosen reaction partner to build the dibrominated pyridine (B92270) portion of the quinoline ring.

Friedländer, Knorr, and Conrad-Limpach Analogues for Highly Substituted Quinolines

Classical name reactions remain fundamental to quinoline synthesis, and their modern variants allow for the creation of highly substituted derivatives. jptcp.comnih.gov

The Friedländer synthesis is a versatile method involving the condensation of a 2-aminobenzaldehyde (B1207257) or 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. wikipedia.orgresearchgate.net To synthesize the target molecule, one would ideally start with 2-amino-5-(trifluoromethyl)benzaldehyde (B3033966) and react it with a 1,2-dicarbonyl compound that can introduce the bromo-substituents or precursors at the C3 and C4 positions. Various catalysts, including acids, bases, and more recently, nanocatalysts and ionic liquids, have been employed to improve yields and reaction conditions. jk-sci.comnih.gov

| Catalyst System | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluene sulphonic acid | o-aminoaryl aldehyde/ketone + p-toluene sulphonic acid | Solvent-free, microwave irradiation | High | jk-sci.com |

| Neodymium(III) Nitrate Hexahydrate | o-amino aldehydes/ketone + Nd(NO₃)₃·6H₂O | Not specified | Not specified | jk-sci.com |

| Fe₃O₄@SiO₂/ZnCl₂ | o-aminoaryl aldehydes/ketones + carbonyl compounds | Solvent-free, 60 °C | 95% | nih.gov |

| Triethylammonium hydrogen sulfate (B86663) [Et₃NH][HSO₄] | o-aminoaryl aldehydes/ketones + cyclic/acyclic ketones | Solvent-free, 100 °C | High | nih.gov |

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331). jptcp.comwikipedia.org To generate a 6-(trifluoromethyl) derivative, 4-(trifluoromethyl)aniline would be the required starting material. The reaction proceeds via a Schiff base, which cyclizes at high temperatures (around 250 °C). wikipedia.org The choice of solvent is critical, with high-boiling inert solvents like mineral oil or diphenyl ether significantly improving yields. nih.gov The resulting 4-hydroxyquinoline can then be halogenated.

The Knorr quinoline synthesis converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) using a strong acid like sulfuric acid. wikipedia.org This reaction is a type of electrophilic aromatic substitution. wikipedia.org The conditions can be tuned; for instance, using a large excess of polyphosphoric acid (PPA) favors the 2-hydroxyquinoline product, while smaller amounts can lead to the 4-hydroxyquinoline isomer, similar to the Conrad-Limpach product. wikipedia.org For the target compound, a β-ketoanilide derived from 4-(trifluoromethyl)aniline would be the key intermediate.

Regioselective Annulation Processes for Quinolines

Modern synthetic methods often focus on achieving high regioselectivity in the ring-forming step. Annulation processes, where a new ring is formed on a pre-existing one, are central to this goal. For instance, a novel metal- and solvent-free synthesis of 2-benzyl-4-arylquinolines has been described using aryl amines, styrene (B11656) oxides, and aryl acetylenes with molecular iodine as a catalyst, demonstrating high regioselectivity. rsc.org

The synthesis of polyfunctional brominated methoxyquinolines has been achieved through regioselective routes involving the bromination of tetrahydroquinoline precursors followed by aromatization. gelisim.edu.trfao.org For example, bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) selectively yielded 3,6-dibromo-8-methoxyquinoline. gelisim.edu.tr A similar strategy could be envisioned starting with 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoline, followed by a controlled two-step bromination and subsequent dehydrogenation to install the aromatic quinoline core with the desired 3,4-dibromo pattern.

Post-Cyclization Introduction of Halogen and Trifluoromethyl Moieties

An alternative and often more practical approach is to first synthesize a quinoline with the trifluoromethyl group in place and then introduce the halogen atoms, or vice versa.

Directed Halogenation Techniques for Polyhalogenated Quinoline Scaffolds

The introduction of halogens onto a pre-formed quinoline ring requires control of regioselectivity, as the quinoline system has multiple sites susceptible to electrophilic attack. The electron-withdrawing trifluoromethyl group at C-6 deactivates the benzene (B151609) ring towards electrophilic substitution, while the pyridine nitrogen directs substitution patterns.

Direct bromination of a 6-(trifluoromethyl)quinoline (B1354612) core is a plausible route. The reaction of quinoline alkaloids with molecular bromine (Br₂) or N-bromosuccinimide (NBS) can lead to bromination, often accompanied by intramolecular cyclization if other reactive functional groups are present. nih.gov For a simple 6-(trifluoromethyl)quinoline, electrophilic bromination would be expected to occur on the benzene ring, but achieving the specific 3,4-dibromo pattern is challenging via direct electrophilic aromatic substitution.

A more controlled approach involves the halogenation of a quinolone (oxoquinoline) intermediate. For example, a regioselective C3–H halogenation of 4-quinolones has been developed using potassium halide salts and hypervalent iodine reagents like phenyliodine bis(trifluoroacetate) (PIFA). researchgate.net This suggests a potential pathway:

Synthesize 6-(trifluoromethyl)quinolin-4(1H)-one via a Conrad-Limpach reaction using 4-(trifluoromethyl)aniline.

Perform a regioselective bromination at the C3 position.

Convert the 4-oxo group to a 4-bromo substituent. This can be challenging but might be achieved via intermediate conversion to a 4-chloro derivative using reagents like POCl₃, followed by halogen exchange.

Introduce the final bromine atom at the C4 position, although this sequence presents significant regiochemical hurdles.

A reported synthesis of 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline highlights the use of N-bromosuccinimide (NBS) in acetic acid for bromination at the 6-position and phosphorus oxychloride (POCl₃) to convert a 4-quinolone to the 4-chloroquinoline. This demonstrates the feasibility of sequential halogenation on a trifluoromethyl-substituted quinoline scaffold.

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-chloro-8-(trifluoromethyl)quinoline | NBS | Acetic acid, 80–100°C | 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline | 60-75% | |

| 6-bromo-8-(trifluoromethyl)quinolin-4(1H)-one | POCl₃ | Toluene, 115°C, 4h | 6-Bromo-4-chloro-8-(trifluoromethyl)quinoline | 32% | |

| 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ | Mild conditions | 3,6-dibromo-8-methoxyquinoline | Not specified | gelisim.edu.tr |

| 4-quinolones | KX (X=Cl, Br, I), PIFA | Not specified | 3-halo-4-quinolones | Good to excellent | researchgate.net |

Trifluoromethylation Protocols for Quinoline Ring Systems

The inverse strategy involves introducing the trifluoromethyl group onto a dibrominated quinoline scaffold. This approach leverages the extensive chemistry developed for trifluoromethylation reactions. mdpi.com These methods can be broadly classified into radical, nucleophilic, and electrophilic trifluoromethylation. mdpi.com

A potential route would start with 3,4-dibromoquinoline (B189540). The challenge lies in the regioselective introduction of the CF₃ group at the C-6 position. Radical trifluoromethylation, often using reagents like CF₃I with a radical initiator or photoredox catalysis, could be explored. The success of such a reaction would depend heavily on the electronic and steric environment of the dibromoquinoline substrate.

Alternatively, nucleophilic trifluoromethylation using reagents like trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) could be applied to a suitably activated precursor, such as a 3,4-dibromo-6-iodoquinoline, via a transition-metal-catalyzed cross-coupling reaction. nih.gov Recent advances have also focused on the direct C-H trifluoromethylation of aromatic and heteroaromatic rings. For example, C-H trifluoromethylation of peptides containing aromatic residues has been achieved using an iron catalyst and a trifluoromethanesulfinate salt, showcasing the potential for direct functionalization without pre-installed leaving groups. Applying such a method to 3,4-dibromoquinoline would require careful optimization to achieve the desired C-6 selectivity over other available C-H bonds.

Transition-Metal-Catalyzed Approaches in Quinoline Synthesis

Transition-metal catalysis offers powerful and efficient pathways for constructing the quinoline ring and introducing functional groups. Catalysts based on palladium, nickel, and copper are central to modern synthetic strategies, enabling reactions that would be difficult to achieve through classical methods.

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon bonds, allowing for the arylation, vinylation, and alkynylation of halogenated quinolines.

The Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, is highly effective for modifying bromo- and dibromoquinolines. researchgate.netresearchgate.net Research has demonstrated the successful coupling of various arylboronic acids with bromo-substituted quinolines and tetrahydroquinolines in high yields (68%–82%) using a dichlorobis(triphenylphosphine)palladium(II) catalyst. researchgate.net In dihaloquinoline systems, the inherent difference in reactivity between halogen atoms (I > Br > Cl) allows for selective, sequential functionalization. For instance, in 2-aryl-4-chloro-3-iodoquinolines, the C-I bond can be selectively coupled via a Suzuki reaction while leaving the C-Cl bond intact. nih.gov This chemoselectivity is fundamental for the controlled synthesis of polysubstituted quinolines. A one-pot, two-step approach can even be employed to replace both halogens with different aryl groups without isolating the intermediate. nih.gov

The Sonogashira coupling provides a direct route to alkynyl-substituted quinolines by reacting a terminal alkyne with an organic halide. libretexts.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst. libretexts.org Modified, copper-free Sonogashira protocols have been developed to functionalize haloquinolines effectively. researchgate.net For example, 6,7-dibromoquinoline-5,8-dione (B3062177) has been successfully coupled with various terminal alkynes, achieving yields between 50-85%. ajouronline.com This method is crucial for creating conjugated enynes and arylalkynes, which are valuable intermediates in organic synthesis. libretexts.orgajouronline.com

| Reaction Type | Quinoline Substrate | Catalyst System | Key Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | 6,8-dibromo-1,2,3,4-tetrahydroquinoline | Pd(PPh₃)₂Cl₂ | Arylboronic acid, Na₂CO₃, Toluene/EtOH/H₂O | 78-82% | researchgate.net |

| Suzuki-Miyaura | 2-Aryl-4-chloro-3-iodoquinoline | PdCl₂(PPh₃)₂, PCy₃ | Arylboronic acid (2.5 equiv.), K₂CO₃, Dioxane/H₂O | Moderate-High | nih.gov |

| Suzuki-Miyaura | 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazoline-9-(1H)-one | Pd(OAc)₂ | Arylboronic acid, Na₂CO₃, Acetone/H₂O | High | nih.gov |

| Sonogashira | 6,7-Dibromoquinoline-5,8-dione | Pd(PPh₃)₄, CuI | Terminal alkyne, Et₃N, DMF | 50-85% | ajouronline.com |

| Sonogashira (Modified) | Dihaloquinoline derivative | PdCl₂(dppf) | Terminal alkyne, K₂CO₃, 1,4-Dioxane | Low (14%) | researchgate.net |

Nickel catalysis has emerged as a cost-effective and powerful alternative for synthesizing quinoline frameworks. Nickel-catalyzed cycloaddition and insertion reactions provide novel pathways to substituted quinolines, including those bearing trifluoromethyl groups.

A notable approach involves the nickel-catalyzed cycloaddition of benzoxazinones with alkynes. oup.comoup.com This method allows for the selective formation of either quinolines or quinolones by tuning the substituent on the C2 position of the benzoxazinone (B8607429) starting material. oup.comoup.com For example, using an ethoxy-substituted benzoxazinone favors the formation of quinolines via decarboxylation and alkyne insertion. oup.com This strategy has been shown to tolerate trifluoromethyl-substituted rings, yielding the corresponding quinolones in excellent yields. oup.com

Furthermore, a novel synthetic route to (trifluoromethyl)quinolines has been developed using a nickel-catalyzed insertion of an alkyne into the C–S bond of a 2-(trifluoromethyl)-1,3-benzothiazole. thieme-connect.comthieme-connect.com The reaction proceeds through a thianickelacycle intermediate, which then undergoes thermal desulfidation to yield the 2-(trifluoromethyl)quinoline (B1226531) product. thieme-connect.comthieme-connect.com This method represents an unconventional and efficient entry into this important class of fluorinated heterocycles. thieme-connect.com

| Reaction Type | Starting Materials | Catalyst System | Key Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|---|

| Cycloaddition | 2-Ethoxybenzoxazinone + 4-Octyne | [Ni(cod)₂] / PMe₃ | Xylene, reflux | Quinoline | Moderate | oup.com |

| Cycloaddition | 2-Morpholinobenzoxazinone + 4-Octyne | [Ni(cod)₂] / PBu₃ | Xylene, 80 °C | Quinolone | 90% | oup.com |

| Insertion/Desulfidation | 2-(Trifluoromethyl)-1,3-benzothiazole + Alkyne | [Ni(cod)₂] / Ligand | Hexane, 25 °C then 80-100 °C | 2-(Trifluoromethyl)quinoline | High (up to 96%) | thieme-connect.comthieme-connect.com |

Copper catalysis provides versatile and cost-effective methods for the functionalization of quinolines, including halogenation and trifluoromethylation.

Copper-catalyzed C-H activation has been successfully employed for the regioselective halogenation of quinoline derivatives. researchgate.net For instance, a copper-catalyzed protocol enables the remote C-H halogenation at the C5 position of 8-aminoquinolines with excellent regioselectivity and in high yields (up to 97%). researchgate.net This transformation uses inexpensive sodium halides and is scalable, offering a direct route to halogenated quinolines that can be used in further cross-coupling reactions. researchgate.net Mechanistic studies suggest that these reactions can proceed through a single-electron-transfer (SET) process, generating radicals that initiate the cross-coupling. kaust.edu.sanus.edu.sgkaust.edu.sa

In addition to halogenation, copper-catalyzed reactions are pivotal for introducing trifluoromethyl groups. beilstein-journals.orgnih.gov Various copper-catalyzed methods exist for the trifluoromethylation of alkenes, alkynes, and aromatic halides using reagents like Umemoto's or Togni's reagents. nih.govrsc.org For example, a ligand-free copper-catalyzed method has been developed for constructing trifluoromethylated benzoxazines via the oxidative difunctionalization of alkenes. rsc.org Another approach enables the trifluoromethylation of terminal alkynes using Togni's reagent, which proceeds through a copper(I)-acetylide intermediate. nih.gov These methods are highly relevant for synthesizing precursors to or directly forming trifluoromethyl-substituted heterocyclic systems like this compound.

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is paramount in the synthesis of complex molecules like this compound. The presence of multiple reactive sites (two bromine atoms and various C-H bonds) necessitates precise control over reaction conditions.

Chemoselectivity is often dictated by the inherent reactivity differences of functional groups. In palladium-catalyzed cross-coupling reactions of dihaloarenes, the reactivity order of halogens (I > Br > Cl) is frequently exploited. nih.gov This allows for the selective functionalization of one halogen while leaving another intact for subsequent transformations, a cornerstone of building molecular complexity. nih.gov

Regioselectivity , or site selectivity, can be controlled through several strategies.

Directed Metalation: Functional groups can direct a metal catalyst to a specific position. For example, the 8-amino group in quinoline directs copper catalysts to functionalize the C5 position with high selectivity. researchgate.netkaust.edu.sanus.edu.sg

Halogen/Metal Exchange: Using specific Grignard reagents, such as those based on TMP (2,2,6,6-tetramethylpiperidyl), allows for highly regioselective magnesiation of polybrominated quinolines. acs.orgscite.airesearchgate.net This method enables a programmed sequence of functionalization at different positions (e.g., C4 > C3 > C2) by carefully choosing the reagent and reaction conditions. acs.org

Catalyst Control: The choice of catalyst and ligands can influence which site of a molecule reacts. In nickel-catalyzed cycloadditions, the regioselective formation of pyridines from unsymmetrical diynes is observed, where the smaller substituent ends up proximal to the nitrogen atom. nih.gov

| Method | Reagent/Catalyst | Substrate Type | Position(s) Functionalized | Controlling Factor | Reference |

|---|---|---|---|---|---|

| Directed C-H Activation | Copper(II) Catalyst | 8-Aminoquinoline (B160924) | C5 | Chelation with 8-amino group | researchgate.netnus.edu.sg |

| Halogen/Metal Exchange | TMPMgCl·LiCl | Polybrominated quinolines | C4, C3, C2 (sequential) | Reagent reactivity and steric hindrance | acs.orgscite.ai |

| Suzuki-Miyaura Coupling | Palladium(0) Catalyst | Dihaloquinolines (e.g., 3-Iodo-4-chloro) | C3 then C4 | C-X bond dissociation energy (I > Cl) | nih.gov |

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis by minimizing waste, energy consumption, and the use of hazardous substances. rawdatalibrary.netijpsjournal.com These principles are increasingly being applied to the synthesis of quinolines.

Key green strategies applicable to quinoline synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695). acs.org Several methods for the Friedländer synthesis of quinolines have been developed in ethanol with high yields. acs.org

Solvent-Free Reactions: Conducting reactions without any solvent reduces waste and simplifies purification. ijpsjournal.comacs.org For instance, a solvent-free Friedländer synthesis using a silica (B1680970) and molecular iodine catalyst has been reported to produce trisubstituted quinolines at mild temperatures. acs.org

Energy-Efficient Methods: Utilizing energy sources like microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. rawdatalibrary.netnih.gov

Renewable Reagents and Catalysts: Employing catalysts that are recyclable and non-toxic, such as magnetic nanoparticles, avoids the use of stoichiometric and hazardous reagents. rawdatalibrary.netacs.org An innovative approach uses naturally derived citric acid from lemon juice as a catalyst under concentrated solar radiation, representing a highly sustainable method. nih.gov

Electrosynthesis: An electrochemical version of the Friedländer reaction has been developed, which uses electric current to drive the synthesis of quinolines from nitro compounds. rsc.org This reagent-free method operates under mild conditions with high atom economy, presenting a significant advancement in sustainable synthesis. rsc.org

While many of these green methods have been developed for the core quinoline scaffold, their adaptation for the synthesis of complex, halogenated structures like this compound is a critical future direction for making the production of these valuable compounds more economically and environmentally sustainable. nih.gov

Chemical Reactivity and Functionalization of 3,4 Dibromo 6 Trifluoromethyl Quinoline

Nucleophilic and Electrophilic Reactivity Patterns of the Quinoline (B57606) Ring

The quinoline nucleus is a tale of two rings. The pyridine (B92270) ring, containing the nitrogen atom, is electron-poor and thus susceptible to attack by nucleophiles. Conversely, the fused benzene (B151609) ring is comparatively electron-rich, making it the target for electrophiles. youtube.com In 3,4-Dibromo-6-(trifluoromethyl)quinoline, the strong electron-withdrawing nature of the trifluoromethyl group at the C6 position further deactivates the benzene ring towards electrophilic substitution, while potentially influencing the reactivity of the pyridine ring.

The two bromine atoms at the C3 and C4 positions are key handles for synthetic transformations. Halogenated quinolines are valuable intermediates in organic synthesis, serving as precursors for a variety of derivatives through cross-coupling and substitution reactions. nih.gov The differential reactivity of the C-Br bonds can, in principle, allow for selective functionalization. For instance, the C4-Br bond is generally more labile towards nucleophilic substitution and metal-catalyzed reactions due to the activating effect of the adjacent nitrogen atom.

Strategies for functionalization often exploit the inherent reactivity differences of halogen substituents on the quinoline core. nih.gov Metal-free halogenation protocols have been developed for other quinoline systems, demonstrating the ability to introduce additional halogen atoms at specific positions, which can then be used for further derivatization. rsc.org While specific studies on further halogenation of this compound are not prevalent, the existing bromo-substituents are prime sites for nucleophilic aromatic substitution (SNAr) or as electrophilic partners in coupling reactions.

The trifluoromethyl (-CF₃) group is a strong electron-withdrawing group that significantly influences the electronic properties of the quinoline ring. It is known for its ability to enhance metabolic stability and membrane permeability in drug candidates. While the -CF₃ group itself is generally unreactive under many conditions, its presence at the C6 position deactivates the benzene portion of the quinoline ring towards electrophilic attack. However, the -CF₃ group is well-tolerated in various transition metal-catalyzed reactions, allowing for functionalization at other sites on the molecule without disturbing this important moiety. nih.gov The synthesis of trifluoromethyl-substituted quinolines is often achieved by the cyclization of precursors containing the -CF₃ group. capes.gov.br

Carbon-Carbon Bond Forming Transformations

The development of new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. For this compound, the bromine substituents are ideal starting points for a variety of powerful cross-coupling reactions.

Transition metal-catalyzed cross-coupling reactions are indispensable tools for forming C-C bonds, and haloquinolines are excellent substrates for these transformations. nih.gov The bromine atoms at positions 3 and 4 of the target molecule can be sequentially or selectively replaced using various organometallic reagents.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. youtube.com It has been successfully applied to halogenated quinazolines to introduce alkyl or aryl groups. nih.gov

Stille Coupling: The Stille reaction pairs an organotin reagent with an organic halide. organic-chemistry.org It is known for its tolerance of a wide variety of functional groups.

Heck Coupling: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.net Copper-free versions of this reaction have been optimized for various aryl halides. organic-chemistry.org

Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. wikipedia.orgorganic-chemistry.org It has been specifically applied to brominated 2-trifluoromethylquinolines to synthesize various alkynylated derivatives. researchgate.net Given the similar substitution pattern, this compound is expected to undergo Sonogashira coupling effectively.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction | Reagent | Catalyst System | Potential Product |

|---|---|---|---|

| Negishi | R-ZnX | Pd(PPh₃)₄ or NiCl₂(dppe) | 3-Bromo-4-R-6-(trifluoromethyl)quinoline |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | 3-Bromo-4-R-6-(trifluoromethyl)quinoline |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tolyl)₃ | 3-Bromo-4-(alkenyl)-6-(trifluoromethyl)quinoline |

| Sonogashira | Terminal Alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂, CuI, Et₃N | 3-Bromo-4-(alkynyl)-6-(trifluoromethyl)quinoline |

Halogen-metal exchange reactions, such as magnesiation and lithiation, provide an alternative route to functionalize the quinoline ring. These methods generate organometallic intermediates that can then react with a variety of electrophiles.

The treatment of brominated quinolines with reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl) can lead to regioselective bromine-magnesium exchange. acs.orgscite.ai Similarly, lithiation using organolithium bases can also be employed. researchgate.net These approaches have been used for the multiple and regioselective functionalization of various quinoline scaffolds. acs.orgscite.ai For this compound, selective magnesiation or lithiation, potentially at the more reactive C4 position, would generate a nucleophilic carbon center ready for reaction with electrophiles like aldehydes, ketones, or alkyl halides. However, care must be taken as these strong organometallic reagents can sometimes add to the C2 position of the quinoline ring. acs.org The use of bulky reagents or specific reaction conditions can help control the regioselectivity of these transformations. nih.govtechnion.ac.il

Heteroatom Functionalization

Introducing heteroatoms such as nitrogen, oxygen, or sulfur can significantly alter the biological and material properties of the quinoline core. The halogenated nature of this compound makes it a suitable substrate for C-N, C-O, and C-S bond-forming reactions.

Direct amination of nitroquinolines has been achieved through vicarious nucleophilic substitution (VNS), where a nucleophile displaces a hydrogen atom. mdpi.com While the target compound is not a nitroquinoline, the bromo-substituents are susceptible to nucleophilic substitution by amines, a process often catalyzed by copper or palladium (Buchwald-Hartwig amination). This allows for the introduction of primary and secondary amines at the C3 or C4 positions. Furthermore, a ball-milling protocol has been reported for the coupling of haloquinolines with potassium O-alkyl xanthates to form S-quinolyl xanthates, demonstrating a method for C-S bond formation. nih.gov

Ring System Modifications and Rearrangement Reactions

The modification of the core quinoline structure of this compound can be achieved through various synthetic strategies, primarily targeting the reactive carbon-bromine bonds. While specific rearrangement reactions of this exact molecule are not extensively documented in publicly available literature, plausible pathways can be inferred from the known chemistry of related substituted quinolines.

The bromine atom at the C4 position is particularly susceptible to nucleophilic substitution due to the electron-withdrawing nature of the adjacent nitrogen atom and the trifluoromethyl group on the benzene ring. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles. The bromine at the C3 position is less reactive towards nucleophilic attack but can be functionalized, often through metal-catalyzed cross-coupling reactions.

A hypothetical ring system modification could involve a selective nucleophilic aromatic substitution (SNAr) at the C4 position, followed by a subsequent cross-coupling reaction at the C3 position. For instance, reaction with a nitrogen-based nucleophile like an amine could introduce a new substituent at C4. The remaining C3-bromo group could then undergo a Suzuki or Heck coupling to introduce a carbon-carbon bond, thus significantly modifying the quinoline scaffold.

While true skeletal rearrangements of the quinoline ring itself are uncommon due to its aromatic stability, rearrangements of substituents attached to the ring can occur under specific conditions. For example, a reported rearrangement in the quinoline series involves the transformation of N-acylated-1,2-dihydroquinolines into tertiary carbinols in the presence of organolithium compounds. rsc.org However, the applicability of such a rearrangement to this compound would first require reduction of the quinoline ring, a transformation that would fundamentally alter its electronic properties.

The following table outlines potential, synthetically plausible ring functionalization reactions for this compound based on the reactivity of similar dihalo- and trifluoromethyl-substituted quinolines.

| Reaction Type | Position | Reagents and Conditions | Product Type | Plausible Yield |

| Nucleophilic Aromatic Substitution | C4 | R-NH2, Base (e.g., K2CO3), Solvent (e.g., DMF), Heat | 4-Amino-3-bromo-6-(trifluoromethyl)quinoline | Good to Excellent |

| Suzuki Cross-Coupling | C3 or C4 | Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3), Solvent (e.g., Toluene/H2O) | 3-Aryl- or 4-Aryl-substituted quinoline | Moderate to Good |

| Heck Cross-Coupling | C3 or C4 | Alkene, Pd catalyst (e.g., Pd(OAc)2), Base (e.g., Et3N), Ligand (e.g., PPh3) | 3-Alkenyl- or 4-Alkenyl-substituted quinoline | Moderate to Good |

| Buchwald-Hartwig Amination | C3 or C4 | Amine, Pd catalyst, Ligand, Base | 3-Amino- or 4-Amino-substituted quinoline | Good to Excellent |

Mechanistic Investigations of Key Chemical Transformations

Understanding the mechanisms of the reactions that this compound undergoes is crucial for predicting its behavior and for the rational design of synthetic routes. The key transformations of this molecule are dominated by nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The most probable mechanism for the substitution of the bromine atom at the C4 position is the SNAr mechanism. This pathway is favored due to the electron-deficient nature of the quinoline ring, which is further enhanced by the electron-withdrawing trifluoromethyl group. The SNAr mechanism proceeds in two steps:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (bromine), leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the nitrogen atom and the trifluoromethyl group.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (bromide ion), resulting in the substituted product.

The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile, characteristic of a bimolecular reaction. The stability of the Meisenheimer intermediate is the key factor determining the reaction rate; hence, the presence of strong electron-withdrawing groups accelerates the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

The functionalization of the carbon-bromine bonds via palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, proceeds through a well-established catalytic cycle. The general mechanism involves three main stages:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the quinoline, forming a Pd(II) intermediate. This is often the rate-determining step.

Transmetalation (for Suzuki coupling) or Migratory Insertion (for Heck coupling):

In a Suzuki coupling , the organoboron reagent transfers its organic group to the palladium center in a process called transmetalation, forming a new Pd(II) intermediate with both organic groups attached.

In a Heck coupling , the alkene coordinates to the palladium center, followed by migratory insertion of the quinoline group into the alkene C-C double bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. For a molecule like this compound, selective functionalization of one C-Br bond over the other can often be achieved by carefully tuning these parameters.

The following table summarizes the key mechanistic steps for these transformations.

| Transformation | Key Mechanistic Steps | Intermediate(s) | Driving Force |

| Nucleophilic Aromatic Substitution (SNAr) | 1. Nucleophilic attack2. Formation of Meisenheimer complex3. Departure of leaving group | Meisenheimer complex (resonance-stabilized carbanion) | Restoration of aromaticity |

| Palladium-Catalyzed Cross-Coupling | 1. Oxidative Addition2. Transmetalation/Migratory Insertion3. Reductive Elimination | Pd(II) intermediates | Formation of stable C-C or C-N bonds and regeneration of the catalyst |

Computational Chemistry and Theoretical Investigations of 3,4 Dibromo 6 Trifluoromethyl Quinoline

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost to investigate the electronic structure of molecules. nih.gov By solving approximations of the Schrödinger equation, DFT can determine molecular geometries, energies, and a host of electronic properties that govern a molecule's behavior. scirp.org For 3,4-Dibromo-6-(trifluoromethyl)quinoline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-31+G(d,p), would provide a foundational understanding of its structure and stability. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is crucial for analyzing chemical stability and reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. tandfonline.com The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. rsc.org

A large energy gap signifies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests the molecule is more prone to electronic transitions, making it more reactive. scirp.org While specific calculations for this compound are not published, studies on analogous quinoline (B57606) derivatives provide a strong basis for prediction. For instance, DFT calculations on the parent quinoline molecule show a HOMO-LUMO gap of approximately 4.83 eV. scirp.org Other substituted quinoline derivatives exhibit gaps in the range of 3.3 to 3.9 eV. rsc.org

For this compound, the presence of multiple electron-withdrawing groups (two bromine atoms and a trifluoromethyl group) would be expected to lower the energy of both the HOMO and LUMO. The HOMO, typically distributed across the π-system of the quinoline ring, would be stabilized (lowered in energy), making the molecule less susceptible to oxidation. The LUMO would also be significantly stabilized, increasing the molecule's electron affinity. The precise effect on the HOMO-LUMO gap would depend on the relative stabilization of the two orbitals, but it is expected to remain substantial, indicating a kinetically stable compound.

Table 1: Comparison of Calculated HOMO-LUMO Energy Gaps for Related Quinoline Compounds This table presents data from computational studies on various quinoline derivatives to provide context for the expected electronic properties of this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |

| Quinoline | DFT/B3LYP/6-31+G(d,p) | -6.646 | -1.816 | 4.830 | scirp.org |

| 6-amino-2-methyl-4-phenylquinoline derivative | DFT/B3LYP/6-31G'(d,p) | - | - | 3.720 | rsc.org |

| Substituted Pyridine-Quinoline derivative | DFT/B3LYP/6-31G'(d,p) | - | - | 3.382 | rsc.org |

| Phenyl quinoline-2-carboxylate | DFT/B3LYP/6-311G(d,p) | -5.79 | -2.61 | 3.18 | mdpi.com |

| Nitroquinoline N-oxide derivative | DFT/B3LYP/6-311++G(d,p) | - | - | ~3.11 - 3.69 | nih.gov |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on a molecule's surface and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comnih.gov The MEP surface displays regions of negative electrostatic potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-poor and attract nucleophiles. researchgate.net

In this compound, the highly electronegative fluorine and bromine atoms would create significant effects on the MEP.

Negative Potential: The nitrogen atom in the quinoline ring is expected to be a site of negative potential, making it a likely center for protonation or coordination to Lewis acids.

Positive Potential: The electron-withdrawing trifluoromethyl group (-CF₃) and bromine atoms would pull electron density away from the aromatic ring. This effect, particularly from the -CF₃ group at position 6 and the bromine at position 4, would likely create regions of positive potential on the adjacent carbon and hydrogen atoms. The bromine atoms themselves can exhibit a "σ-hole," a region of positive electrostatic potential on the outermost portion of the halogen atom, making them potential sites for halogen bonding. researchgate.net

From the FMO analysis and MEP map, global reactivity descriptors can be calculated to quantify reactivity. rsc.orgresearchgate.net These include chemical hardness (η), which measures resistance to charge transfer, and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. rsc.orgnih.gov A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." rsc.org Given its expected large energy gap, this compound would be classified as a hard molecule with high stability.

Table 2: Key Global Reactivity Descriptors and Their Significance This table defines important computational descriptors used to predict chemical reactivity.

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to deformation or change in electron distribution. Higher values indicate greater stability. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the "escaping tendency" of electrons from a system. |

| Electronegativity (χ) | -μ | Represents the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the energy lowering of a system when it accepts electrons from the environment. |

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the entire potential energy surface of a chemical reaction. rsc.org DFT calculations can identify the structures of reactants, products, intermediates, and, most importantly, transition states. acs.org The calculated activation energy (the energy difference between the reactant and the transition state) provides a quantitative measure of the reaction's feasibility. rsc.org

For this compound, computational studies could predict the outcomes of various synthetic transformations. For example, in nucleophilic aromatic substitution (SNAr) reactions, a common pathway for halogenated heterocycles, calculations could determine which of the two bromine atoms is more susceptible to substitution. mdpi.com The model would likely show that the C4-bromo position is more activated towards nucleophilic attack due to the electron-withdrawing influence of the adjacent ring nitrogen.

Furthermore, computational modeling is crucial for understanding regioselectivity in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). acs.org By modeling the reaction pathways for coupling at either the C3 or C4 position, researchers can predict which product will be favored. These models can account for steric hindrance and the electronic effects of the ligands on the metal catalyst, providing insights that are critical for designing efficient and selective syntheses. acs.org

Conformational Analysis and Intermolecular Interactions

While the quinoline ring system is largely rigid, computational methods can analyze subtle conformational preferences, such as the orientation of the trifluoromethyl group. More significantly, these methods can explore and quantify the non-covalent intermolecular interactions that dictate how molecules pack in the solid state.

Hirshfeld surface analysis is a powerful technique used to visualize and analyze these interactions. For this compound, this analysis would likely reveal several key interactions:

Halogen Bonding: The electropositive σ-holes on the bromine atoms could form stabilizing halogen bonds with electronegative atoms (like oxygen or nitrogen) on neighboring molecules.

π-π Stacking: The electron-deficient nature of the substituted quinoline ring could facilitate stacking interactions with other aromatic systems.

C-H···F and C-H···Br Interactions: Weak hydrogen bonds involving the fluorine and bromine atoms are also expected to play a role in the crystal packing.

Understanding these interactions is fundamental to predicting the crystal structure and physical properties of the compound. scielo.br

Prediction of Spectroscopic Signatures for Structural Assignment

Computational chemistry offers reliable methods for predicting spectroscopic data, which is essential for confirming the identity and structure of a synthesized compound. scirp.org

NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate NMR chemical shifts (¹H, ¹³C, ¹⁹F). dergipark.org.trmdpi.com For this compound, theoretical predictions would be particularly valuable. The ¹⁹F NMR spectrum is expected to show a singlet for the -CF₃ group, with a chemical shift influenced by the electronic environment of the quinoline ring. researchgate.net Calculated ¹H and ¹³C shifts for the aromatic core, when correlated with experimental data, provide unambiguous structural assignment. tandfonline.combeilstein-journals.org Machine learning approaches are also emerging as highly accurate methods for predicting chemical shifts. nih.gov

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to its IR and Raman spectra. scirp.orgdergipark.org.tr A Potential Energy Distribution (PED) analysis can be performed to assign calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. dergipark.org.tr For the title compound, this would allow for the definitive assignment of characteristic vibrations, such as the C-F stretches of the trifluoromethyl group and the C-Br stretches. dergipark.org.tr

Research Applications of 3,4 Dibromo 6 Trifluoromethyl Quinoline As a Chemical Synthon

Versatility as a Synthetic Precursor for Complex Organic Molecules

The strategic placement of two bromine atoms at the C3 and C4 positions, combined with a trifluoromethyl group at C6, renders 3,4-Dibromo-6-(trifluoromethyl)quinoline a highly adaptable building block for organic synthesis. Halogenated quinolines are of particular interest because the halogen atom can be crucial for bioactivity and provides a handle for further molecular elaboration through various chemical reactions. nih.gov The bromine atoms can serve as reactive sites for a range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.

These reactions allow for the introduction of diverse substituents, including alkyl, aryl, and alkenyl groups, enabling the construction of complex molecular frameworks. organic-chemistry.org For instance, palladium-catalyzed reactions like the Suzuki-Miyaura coupling are commonly employed to form new carbon-carbon bonds on halogenated aromatic systems. nih.gov The reactivity of the C-Br bonds on the quinoline (B57606) ring allows for selective functionalization, potentially leading to the synthesis of novel bioactive molecules or intermediates for larger synthetic targets. nih.gov The presence of a strong electron-withdrawing group like trifluoromethyl at the C6-position can influence the reactivity of the heterocyclic ring, which can be exploited for regioselective functionalization. nih.govnih.gov

The synthesis of complex quinoline derivatives is crucial for drug discovery, with many methods developed to create substituted quinoline scaffolds. mdpi.comorientjchem.org The ability to use precursors like this compound allows chemists to access novel chemical space and develop molecules with tailored properties for various applications, including medicinal chemistry and materials science. researchgate.net

Table 1: Potential Synthetic Transformations for this compound

| Reaction Type | Reagents/Catalysts | Potential Product |

|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base | 3-Aryl-4-bromo-6-(trifluoromethyl)quinoline or 3,4-Diaryl-6-(trifluoromethyl)quinoline |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | 3-Alkynyl-4-bromo-6-(trifluoromethyl)quinoline or 3,4-Dialkynyl-6-(trifluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 3-Amino-4-bromo-6-(trifluoromethyl)quinoline or 3,4-Diamino-6-(trifluoromethyl)quinoline |

Role in the Development of Advanced Chemical Scaffolds

In medicinal chemistry, a "scaffold" refers to the core structure of a molecule that is responsible for its primary biological activity. nih.gov The quinoline ring is considered a "privileged structure" because it forms the basis of numerous compounds with a wide range of biological activities, including anticancer, antimalarial, and antimicrobial properties. researchgate.netacs.orgnih.gov The development of new therapeutics often involves modifying these core scaffolds to enhance potency, selectivity, and pharmacokinetic properties. rsc.org

This compound serves as an advanced scaffold for several reasons:

Structural Diversity : The two bromine atoms act as anchor points for diversification. Through reactions like cross-coupling, a large library of analogues can be synthesized from this single precursor, each with unique side chains at the C3 and C4 positions. nih.govnih.gov This allows for extensive structure-activity relationship (SAR) studies.

Modulation of Physicochemical Properties : The trifluoromethyl group significantly impacts the molecule's properties. It increases lipophilicity, which can enhance membrane permeability, and improves metabolic stability due to the strength of the C-F bond. tandfonline.comrsc.org These features are highly desirable in drug design.

Bioisosteric Replacement : The trifluoromethyl group can act as a bioisostere for other chemical groups, potentially leading to improved biological activity or reduced side effects. nih.gov

Target Interaction : The quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-stacking interactions with biological targets like enzymes or DNA. researchgate.net The substituents at positions 3, 4, and 6 can be tailored to optimize these interactions.

The development of hybrid molecules, where two or more pharmacophoric scaffolds are combined, is a modern strategy in drug discovery. mdpi.com A highly functionalized quinoline like the title compound could be a key component in creating such hybrid agents to target multiple biological pathways simultaneously.

Contributions to Materials Science Research (e.g., precursors for functional nanomaterials)

The unique electronic and photophysical properties of the quinoline ring system make it a valuable component in materials science. nih.gov Quinoline derivatives have been investigated for applications such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov The introduction of heavy atoms like bromine and the electron-withdrawing trifluoromethyl group can further tune these properties.

While direct applications of this compound in materials science are not widely documented, its potential can be inferred from related structures:

Functional Dyes and Probes : The quinoline scaffold is known to be part of various dyes. The substituents on the ring system can modulate the absorption and emission wavelengths. The high electron density and polarizability of the bromine atoms, coupled with the electronic influence of the CF₃ group, could lead to materials with interesting spectroscopic properties.

Precursors for Nanomaterials : The synthesis of quinoline derivatives can be facilitated by nanocatalysts, including those based on aluminum, copper, and nickel. acs.orgnih.govnih.gov Conversely, functionalized quinolines can serve as building blocks or ligands for the creation of functional nanomaterials. The reactive bromine sites on this compound could be used to anchor the molecule to nanoparticle surfaces or to initiate polymerization reactions, leading to novel hybrid materials with tailored electronic or optical characteristics.

Exploration as Ligands in Organometallic Chemistry and Catalysis

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, allowing it to act as a ligand and coordinate with transition metals. nitech.ac.jpresearchgate.net This property is fundamental to the use of quinoline derivatives in organometallic chemistry and catalysis. The electronic and steric properties of the ligand can be finely tuned by the substituents on the quinoline ring, which in turn influences the activity and selectivity of the metal catalyst. libretexts.org

The compound this compound has features that make it an interesting candidate for a ligand:

Coordination Site : The quinoline nitrogen is a potential coordination site for a variety of transition metals, including palladium, copper, nickel, and rhodium, which are commonly used in catalysis. nih.govlibretexts.orgacs.org

Electronic Tuning : The trifluoromethyl group is strongly electron-withdrawing, which reduces the electron density on the quinoline ring system, including the nitrogen atom. This would make it a weaker σ-donor compared to unsubstituted quinoline, potentially stabilizing the metal center in a lower oxidation state or altering its reactivity.

Steric Hindrance : The bromine atom at the C4 position provides steric bulk near the nitrogen atom, which could influence the coordination geometry around the metal center and affect the selectivity of a catalytic reaction.

While 8-aminoquinoline (B160924) is a well-known bidentate directing group in C-H activation chemistry, simpler substituted quinolines also play a role as monodentate ligands. rsc.org The development of new ligands is crucial for advancing catalytic methods, and highly functionalized heterocycles like this compound offer opportunities to explore new reactivity and selectivity in metal-catalyzed transformations. researchgate.netnih.gov

Utility in Environmental Fate Studies of Fluorinated Compounds

The increasing use of fluorinated compounds, particularly in pharmaceuticals and agrochemicals, has raised concerns about their environmental persistence and potential impact. tandfonline.comacs.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which makes many organofluorine compounds highly resistant to metabolic and environmental degradation. tandfonline.comrsc.org Compounds containing a trifluoromethyl group, like this compound, are often referred to as "forever chemicals" due to their stability. tandfonline.com

Studying the environmental fate of such molecules is crucial for assessing their long-term risks. While specific studies on this compound are scarce, research on related compounds provides valuable insights:

Persistence and Biodegradation : Aromatic compounds with halogen and nitro groups are known environmental pollutants. nih.gov Their degradation is often slow and complex. nih.gov The trifluoromethyl group is generally metabolically stable, with studies on related molecules showing no evidence of O-detrifluoromethylation. nih.gov Research on fluorotelomer alcohols (FTOHs) shows they can degrade into persistent perfluorocarboxylates (PFCAs). purdue.edunih.gov This suggests that the trifluoromethylquinoline moiety is likely to be highly persistent in the environment.

Analytical Standard : In environmental studies, well-characterized synthetic compounds are essential as analytical standards for detecting and quantifying pollutants in environmental samples like water and soil. This compound could serve as a useful reference compound in studies monitoring the fate of fluorinated heterocyclic pollutants. tandfonline.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Aryl-4-bromo-6-(trifluoromethyl)quinoline |

| 3,4-Diaryl-6-(trifluoromethyl)quinoline |

| 3-Alkynyl-4-bromo-6-(trifluoromethyl)quinoline |

| 3,4-Dialkynyl-6-(trifluoromethyl)quinoline |

| 3-Amino-4-bromo-6-(trifluoromethyl)quinoline |

| 3,4-Diamino-6-(trifluoromethyl)quinoline |

| 8-aminoquinoline |

| 4,4′-bis(trifluoromethyl)-2,2′-bipyridine |

| 6-bromo-5-nitroquinoline |

| 3,5,6,7-tetrabromo-8-methoxyquinoline |

| 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline |

| 6,8-dibromoquinoline |

| 7-iodoquinolin-8-ol |

| Clioquinol |

| 1,2,3,4-tetrahydroquinoline |

| Trifluoroacetic acid |

Q & A

Q. What are the standard synthetic routes for 3,4-Dibromo-6-(trifluoromethyl)quinoline, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves halogenation of a quinoline precursor. A common approach includes:

Trifluoromethylation : Introducing the trifluoromethyl group via Ullmann-type coupling or direct fluorination under anhydrous conditions.

Halogenation : Sequential bromination at positions 3 and 4 using bromine or N-bromosuccinimide (NBS) in the presence of Lewis acids (e.g., FeBr₃).

Yield optimization strategies:

- Temperature Control : Maintain 0–5°C during bromination to minimize side reactions.

- Catalyst Screening : Test alternative catalysts (e.g., AlCl₃ vs. FeBr₃) for regioselectivity .

- Purification : Use column chromatography with hexane/ethyl acetate gradients for high-purity isolation.

Q. How is X-ray crystallography applied to resolve the molecular structure of this compound?

- Methodological Answer :

- Data Collection : Single-crystal diffraction at 100 K using synchrotron radiation or a Mo-Kα source.

- Structure Solution : Employ SHELXD for phase problem resolution via direct methods .

- Refinement : Use SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, F) .

- Visualization : ORTEP-3 generates thermal ellipsoid diagrams to validate stereochemistry and substituent positioning .

Advanced Research Questions

Q. What analytical approaches resolve contradictions between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer : Contradictions may arise from metabolic instability or off-target effects. Strategies include:

- Metabolite Profiling : Use LC-MS/MS to identify degradation products in plasma or liver microsomes.

- Target Engagement Assays : Apply CETSA (Cellular Thermal Shift Assay) to confirm binding to intended biological targets in vivo .

- Pharmacokinetic Modeling : Compare Cmax and AUC values to adjust dosing regimens for in vivo efficacy .

Q. How do substituent positions (e.g., bromine vs. chlorine) influence electronic properties and reactivity?

- Methodological Answer : Substituent effects are evaluated via:

- DFT Calculations : Compute HOMO/LUMO energies to predict reactivity (e.g., bromine’s electron-withdrawing effect lowers HOMO by ~1.2 eV vs. chlorine) .

- Hammett Constants : Correlate σpara values with reaction rates (e.g., bromine’s σpara = +0.23 enhances electrophilic substitution).

- Comparative Reactivity Studies : Test halogen exchange reactions (e.g., Br→Cl via Pd-catalyzed cross-coupling) to assess steric/electronic barriers .

Q. What strategies improve regioselectivity in multi-step syntheses of halogenated quinoline derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., amides) to control bromine placement.

- Protecting Groups : Temporarily block reactive sites (e.g., trifluoromethyl) with TMSCl during halogenation .

- Microwave-Assisted Synthesis : Reduce reaction times and improve regioselectivity via controlled dielectric heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.